molecular formula C26H22N4O3 B2919009 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-88-4

3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2919009
CAS No.: 901030-88-4
M. Wt: 438.487
InChI Key: CYJALYJDJOBYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class. Its structure features a pyrazoloquinoline core substituted at three positions:

  • Position 1: 3-Nitrophenyl group (electron-withdrawing nitro substituent).
  • Position 3: 4-Ethoxyphenyl group (para-substituted electron-donating ethoxy group).
  • Position 8: Ethyl group (non-polar alkyl chain).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-3-17-8-13-24-22(14-17)26-23(16-27-24)25(18-9-11-21(12-10-18)33-4-2)28-29(26)19-6-5-7-20(15-19)30(31)32/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJALYJDJOBYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, as well as its mechanisms of action.

Synthesis and Structural Features

The synthesis of pyrazolo[4,3-c]quinolines typically involves reactions that incorporate various substituents on the quinoline core. The presence of both ethoxy and nitro groups in this specific compound is thought to enhance its biological activity through electronic and steric effects.

Anti-Inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the ability of various derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound This compound was assessed for its inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Key Findings:

  • Inhibition of NO Production: The compound demonstrated a significant reduction in NO levels, suggesting a potent anti-inflammatory effect.
  • IC50 Values: Specific IC50 values for related compounds were reported, indicating that structural modifications can influence potency. For example, certain derivatives showed IC50 values as low as 0.39 μM for NO inhibition .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.

Mechanisms of Action:

  • Induction of Apoptosis: Studies have indicated that these compounds can activate apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest: Some derivatives cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is significantly influenced by their structural features. A quantitative structure–activity relationship (QSAR) analysis has been conducted to understand how different substituents affect the biological efficacy.

Table 1: Summary of Biological Activities and IC50 Values for Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundSubstituentsIC50 (μM) - NO InhibitionActivity Type
2a-OH0.39Anti-inflammatory
2b-OCH30.45Anti-inflammatory
2i-NH20.50Anti-inflammatory
2m-COOH0.60Anti-inflammatory

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[4,3-c]quinolines in preclinical models:

  • In Vivo Studies: Animal models treated with pyrazolo[4,3-c]quinoline derivatives exhibited reduced inflammation markers and improved outcomes in models of rheumatoid arthritis.
  • Cancer Models: In xenograft models, these compounds showed significant tumor growth inhibition compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Anti-Inflammatory Activity

Key derivatives in this category are evaluated for their inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages. Structural variations significantly impact activity:

Compound Name Substituents (Positions) IC50 (µM) Key Features Reference
2i 3-Amino, 4-(4-hydroxyphenylamino) 0.19 Para-hydroxyl enhances activity; low cytotoxicity
2m 3-Amino, 4-(4-carboxyphenylamino) 0.22 Carboxylic acid improves solubility
2l 3-Amino, 4-(4-acetylphenylamino) 0.29 Acetyl group balances potency and stability
Target Compound 3-(4-Ethoxyphenyl), 8-ethyl, 1-(3-nitrophenyl) N/A Ethoxy (electron-donating) and nitro (electron-withdrawing) groups may modulate iNOS/COX-2 binding

Key Observations :

  • Electron-Donating Groups : Para-substituted hydroxyl (2i) and methoxy groups (2k, IC50 = 0.48 µM) show optimal activity, while ethoxy (bulkier) may reduce potency .
  • Position Sensitivity : Meta- or ortho-substitution (e.g., 2b, IC50 = 0.42 µM) lowers activity compared to para-substitution .
Structural and Electronic Effects
  • Electron-Withdrawing vs. The 4-ethoxyphenyl group at position 3 provides moderate electron donation, which may enhance membrane permeability but reduce potency compared to smaller groups (e.g., hydroxyl in 2i) .
  • Alkyl Substituents : The ethyl group at position 8 is rare in the literature; similar compounds with bromine (e.g., 8-bromo derivatives) or methoxy groups prioritize halogen or polar substituents for activity .
Pharmacological Potential vs. Analogs
  • Anti-Inflammatory: Lacks the critical 3-amino group present in top-performing derivatives (2i, 2m), which directly interacts with iNOS .
  • Anticonvulsant: Triazoloquinoline derivatives (e.g., compound 3f, ED50 = 22–27 mg/kg) demonstrate that ring fusion (e.g., triazole) enhances activity, a feature absent here .

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